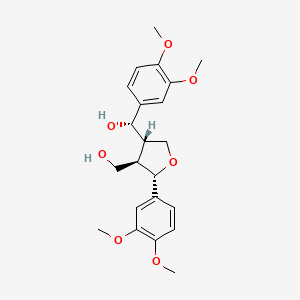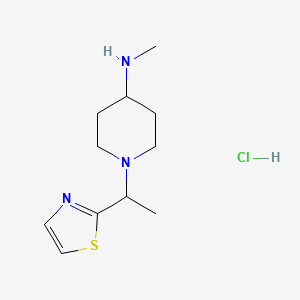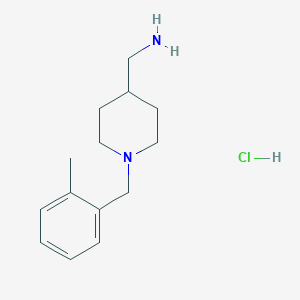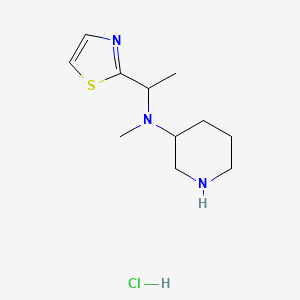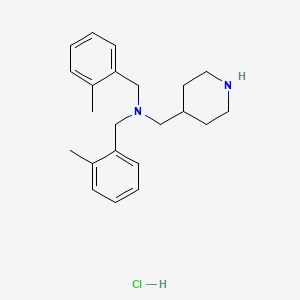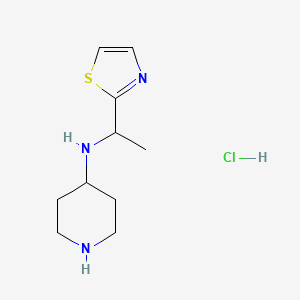![molecular formula C14H20ClNO2 B3027538 tert-Butyl N-[2-(2-chlorophenyl)propan-2-yl]carbamate CAS No. 1322200-81-6](/img/structure/B3027538.png)
tert-Butyl N-[2-(2-chlorophenyl)propan-2-yl]carbamate
Übersicht
Beschreibung
tert-Butyl N-[2-(2-chlorophenyl)propan-2-yl]carbamate is a chemical compound that belongs to the class of organic compounds known as carbamates. Carbamates are derived from carbamic acid and contain the functional group (-NHCOO-). They are used in a variety of applications, including as intermediates in organic synthesis, protective groups in chemistry, and in the pharmaceutical industry.
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through various methods. One approach involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture, which yields tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as intermediates . Another method includes the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and various electrophiles, leading to functionalized carbamates after hydrolysis . Additionally, tert-butyl carbamate has been used as an additive in a modified Curtius reaction to improve the yield of desired carbamate products .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be complex, with interactions between different functional groups affecting the overall conformation. For instance, in the case of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, bond lengths and angles indicate a strong interaction between the sulfonyl group and the thiadiazole ring . Isomorphous crystal structures of tert-butyl carbamates have also been studied, revealing simultaneous hydrogen and halogen bonds involving the carbonyl group .
Chemical Reactions Analysis
tert-Butyl carbamates participate in various chemical reactions, which can be utilized to synthesize other valuable compounds. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can react with organometallics to give N-(Boc)hydroxylamines, which are useful building blocks in organic synthesis . The reactivity of tert-butyl carbamates with carbon dioxide has been explored, leading to the formation of zwitterionic ammonium carbamate salts .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. These properties are essential for their reactivity and applications in synthesis. For instance, the presence of tert-butyl groups can impart steric bulk, affecting the reactivity and selectivity of the compound in chemical reactions. The carbamate group itself is a versatile functional group that can be easily deprotected under mild conditions to yield amines, as demonstrated in the synthesis of functionalized carbamates . The stereoselectivity of reactions involving tert-butyl carbamates is also of significant interest, as seen in the highly stereoselective asymmetric aldol routes to tert-butyl carbamates, which are precursors to novel protease inhibitors .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Hydrogen Bonds and Crystal Structures : A study on carbamate derivatives highlighted the role of hydrogen bonds in assembling molecules into three-dimensional architectures. These interactions were analyzed using Hirshfeld surfaces and 2D fingerprint plots, demonstrating the significance of hydrogen bonding in the crystallization process and pseudo symmetry in molecular assemblies (Das, U. et al., 2016).
- Isomorphous Crystal Structures : Research on chlorodiacetylene and iododiacetylene derivatives of tert-butyl carbamate revealed their isomorphous crystal structures, highlighting simultaneous hydrogen and halogen bonds involving carbonyl groups (Baillargeon, P. et al., 2017).
Organic Synthesis Applications
- Rhodium-Catalyzed Enantioselective Additions : The utility of tert-butyl carbamates in rhodium-catalyzed enantioselective additions to N-Boc arylimines was demonstrated, showcasing their role in the preparation of specific carbamate compounds (Storgaard, M., & Ellman, J., 2009).
- Preparation of Specific Derivatives : Studies have focused on the preparation of specific tert-butyl carbamate derivatives, showcasing their potential as intermediates in the synthesis of more complex molecules (Wu, Zhong-Qian, 2011).
Pharmaceutical Intermediates
- Enantioselective Synthesis for Protease Inhibitors : The enantioselective synthesis of tert-butyl carbamate derivatives has been explored for creating building blocks for novel protease inhibitors, highlighting the compound's significance in pharmaceutical development (Ghosh, A. K. et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(2-chlorophenyl)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-13(2,3)18-12(17)16-14(4,5)10-8-6-7-9-11(10)15/h6-9H,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDDHPKRCCUUFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801139462 | |
| Record name | Carbamic acid, N-[1-(2-chlorophenyl)-1-methylethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801139462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1322200-81-6 | |
| Record name | Carbamic acid, N-[1-(2-chlorophenyl)-1-methylethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1322200-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(2-chlorophenyl)-1-methylethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801139462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate](/img/structure/B3027455.png)
![tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate](/img/structure/B3027457.png)
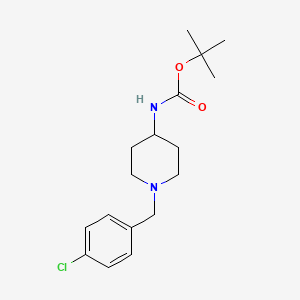
![Acetic acid (4S)-4-[(3aR)-2-oxo-3-methylene-4alpha-acetoxy-6-methyl-2,3,3aalpha,4,7,7aalpha-hexahydrobenzofuran-5-yl]pentyl ester](/img/structure/B3027459.png)
